1-(1-Phenylprop-1-en-2-yl)pyrrolidine
CAS No.: 52201-28-2
Cat. No.: VC18678524
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52201-28-2 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 1-(1-phenylprop-1-en-2-yl)pyrrolidine |
| Standard InChI | InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
| Standard InChI Key | MHACSYLQPFSBQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=CC=CC=C1)N2CCCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring () substituted at the nitrogen atom with a 1-phenylprop-1-en-2-yl group. The propenylphenyl moiety introduces a conjugated double bond () adjacent to the phenyl ring, creating a planar, sp²-hybridized system that may influence electronic interactions . Key structural features include:
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Stereochemistry: The presence of a single undefined bond stereocenter suggests potential for geometric isomerism, though experimental data on specific configurations remain unreported .
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Torsional Flexibility: The pyrrolidine ring adopts a puckered conformation, while the propenylphenyl group introduces limited rotational freedom due to conjugation with the aromatic ring.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 187.28 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Acceptors | 1 |
| Topological PSA | 3.2 Ų |
| Rotatable Bonds | 2 |
| Heavy Atom Count | 14 |
Synthetic Methodologies
Ti–Mg-Catalyzed Carbocyclization
Research by Kadikova et al. demonstrates that Ti(O-iPr)₄ and EtMgBr catalyze the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn, yielding methylenepyrrolidine derivatives . Adapting this methodology, the target compound could theoretically arise from:
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Alkyne Substrate Preparation: Synthesis of N-allyl-propargylamine derivatives bearing phenyl substituents.
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Catalytic Cyclization: Treatment with Et₂Zn in the presence of Ti(O-iPr)₄/EtMgBr to induce cyclization, forming the pyrrolidine core .
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Functionalization: Subsequent alkylation or arylation at the nitrogen atom to introduce the propenylphenyl group.
N-Alkylation of Pyrrolidine
Computational and Mechanistic Insights
Electronic Structure Analysis
Density functional theory (DFT) calculations predict the following electronic characteristics:
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HOMO-LUMO Gap: The conjugated π-system of the propenylphenyl group likely reduces the HOMO-LUMO gap compared to unsubstituted pyrrolidine, enhancing reactivity toward electrophiles.
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Charge Distribution: The nitrogen atom in pyrrolidine carries a partial positive charge (δ⁺), while the adjacent vinyl group exhibits electron density delocalization into the phenyl ring .
Reaction Pathway Modeling
Hypothetical catalytic cycles for Ti–Mg-mediated syntheses (as in Section 2.1.1) involve:
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